2-[(4-fluorophenyl)sulfanyl]-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide
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Overview
Description
2-[(4-fluorophenyl)sulfanyl]-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide is a complex organic compound that features a combination of fluorophenyl, furan, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorophenyl)sulfanyl]-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
2-[(4-fluorophenyl)sulfanyl]-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological pathways involving sulfur-containing compounds.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular function or signaling.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 2-[(4-fluorophenyl)sulfanyl]-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide apart from similar compounds is its unique combination of functional groups, which can confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3S2/c19-13-3-5-14(6-4-13)24-11-18(22)20-9-15(21)17-8-12(10-25-17)16-2-1-7-23-16/h1-8,10,15,21H,9,11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOGWJIRKZKFCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=C2)C(CNC(=O)CSC3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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